(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Description
(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring:
- A 5-methylisoxazole moiety linked via a ketone bridge to a piperazine ring.
- The piperazine is substituted with a 5-phenyl-6H-1,3,4-thiadiazine group, a six-membered ring containing sulfur and two nitrogen atoms.
- The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S.ClH/c1-13-11-15(21-25-13)17(24)22-7-9-23(10-8-22)18-20-19-16(12-26-18)14-5-3-2-4-6-14;/h2-6,11H,7-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWBRWEJRREDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may interact with its targets through hydrogen bond accepting and donating characteristics, allowing it to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways related to their pharmacological activities.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazine Moieties
Several compounds share key structural motifs with the target molecule:
Key Observations :
- Thiazole-based analogs (e.g., compounds 4 and 5) exhibit planar aromatic systems but lack the 1,3,4-thiadiazine ring’s conformational flexibility and sulfur-mediated electronic effects .
- The target’s piperazine-ketone bridge enables distinct hydrogen-bonding interactions compared to rigid carbamate linkages in thiazol-5-ylmethyl derivatives .
Functional Analogues in Bioactive Molecules
- MFR-a cofactor (methylofuran analog): Contains a furan-thiazole system but lacks the piperazine-thiadiazine scaffold. Its formyl group mediates one-carbon transfer, unlike the target’s ketone bridge .
Computational and Chemoinformatic Comparisons
Similarity Coefficients and Molecular Fingerprints
Using Tanimoto coefficients (Tc) and other metrics (e.g., Dice, Cosine), the target compound was compared to analogs:
Analysis :
Graph-Based Structural Alignment
Using graph isomorphism detection (vertices = atoms, edges = bonds):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
